9-Oxabicyclo[6.1.0]non-4-en-3-ol
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Overview
Description
9-Oxabicyclo[6.1.0]non-4-en-3-ol is a bicyclic compound featuring an oxygen atom at the 9th carbon position. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[6.1.0]non-4-en-3-ol typically involves the epoxidation of cyclooctene. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to achieve the desired epoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Oxabicyclo[6.1.0]non-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can open the epoxide ring, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of novel compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various bicyclic ethers and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Oxabicyclo[6.1.0]non-4-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Oxabicyclo[6.1.0]non-4-en-3-ol involves its reactivity as an epoxide. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is crucial for its applications in synthesis and potential biological interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclooctene oxide: Another epoxide with a similar structure but different reactivity.
9-Oxabicyclo[3.3.1]nonane: A related bicyclic compound with distinct chemical properties
Properties
CAS No. |
90251-96-0 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
9-oxabicyclo[6.1.0]non-4-en-3-ol |
InChI |
InChI=1S/C8H12O2/c9-6-3-1-2-4-7-8(5-6)10-7/h1,3,6-9H,2,4-5H2 |
InChI Key |
QUWYTQQBEKEDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC(C=C1)O |
Origin of Product |
United States |
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